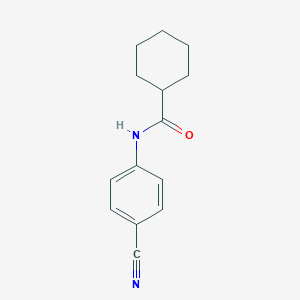

N-(4-cyanophenyl)cyclohexanecarboxamide

Description

Properties

CAS No. |

458554-49-9 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29g/mol |

IUPAC Name |

N-(4-cyanophenyl)cyclohexanecarboxamide |

InChI |

InChI=1S/C14H16N2O/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,16,17) |

InChI Key |

ZUPADUUULHKTJR-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Comparison Compounds :

- N-(4-Hydroxyphenyl)cyclohexanecarboxamide: Synthesized from 4-aminophenol and cyclohexanecarbonyl chloride, this compound features a hydroxyl group instead of cyano. The hydroxyl group increases hydrophilicity but reduces electron-withdrawing effects compared to the cyano substituent .

- Melting point data are unavailable, but its synthesis via acyl chloride reactions is well-documented .

- N-(4-Methylphenyl)cyclohexanecarboxamide: The methyl group is electron-donating, reducing polarity and likely lowering the melting point compared to the cyano derivative .

Variations in the Carbocyclic Ring

Comparison Compounds :

- However, the smaller ring size may improve solubility .

- N-(Adamantan-2-yl)cyclohexanecarboxamide : The adamantane substituent introduces significant steric bulk, which could hinder membrane permeability but enhance selectivity in hydrophobic binding pockets. This compound is synthesized via copper-catalyzed alkylation with high yields (75%) .

Key Insight : The cyclohexane ring in the target compound balances conformational flexibility (chair conformation) and steric bulk, optimizing stability for synthetic and pharmaceutical applications.

Functional Group Modifications

Comparison Compounds :

- N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives: These compounds incorporate a thiourea group (e.g., H$2$L$9$ with a naphthalen-1-yl group).

- N-((4-Sulfamoylphenyl)carbamothioyl)cyclohexanecarboxamide : The sulfonamide group enhances biological activity, particularly as a carbonic anhydrase inhibitor, due to its zinc-binding capability .

Key Insight: Unlike thiourea or sulfonamide derivatives, the target compound’s simple carboxamide structure lacks additional donor atoms, limiting its metal-chelating properties but simplifying synthetic routes.

Comparison Compounds :

Comparison Compounds :

- N-(4-Phenylbutan-2-yl)cyclohexanecarboxamide : Synthesized via copper-catalyzed alkylation, this method achieves high yields (74–76%) but requires transition-metal catalysts .

- N-(4-Methoxyphenyl)cyclohexanecarboxamide : Traditional acyl chloride coupling with 4-methoxyaniline is straightforward but may involve harsher conditions compared to photoredox methods .

Preparation Methods

Synthesis of Cyclohexanecarbonyl Chloride

The foundational step in synthesizing N-(4-cyanophenyl)cyclohexanecarboxamide involves generating cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid. This is typically achieved using thionyl chloride (SOCl₂) under reflux conditions. For example, a 1:3 molar ratio of carboxylic acid to SOCl₂ in anhydrous dichloromethane (DCM) at 60°C for 4–6 hours yields the acid chloride in >95% purity. Excess SOCl₂ is removed via rotary evaporation under reduced pressure (5–10 mmHg), leaving the reactive intermediate suitable for direct use in subsequent amidation.

Coupling with 4-Cyanoaniline

The acid chloride is reacted with 4-cyanoaniline in the presence of a non-nucleophilic base, such as triethylamine (TEA), to scavenge HCl. A representative procedure involves dissolving 4-cyanoaniline (1.2 equiv) in DCM, followed by dropwise addition of cyclohexanecarbonyl chloride (1.0 equiv) at 0°C. After warming to room temperature (RT) and stirring for 12–24 hours, the reaction is quenched with 1M HCl, and the organic layer is washed sequentially with saturated NaHCO₃ and brine. Drying over Na₂SO₄ and solvent evaporation yields the crude product, which is recrystallized from methanol/acetone (3:1) to afford this compound as a white solid (78–85% yield).

Carbodiimide-Mediated Coupling Strategies

Use of EDC·HCl and DMAP

For substrates sensitive to acid chlorides, carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are employed. In a typical protocol, cyclohexanecarboxylic acid (1.0 equiv), 4-cyanoaniline (1.1 equiv), EDC·HCl (1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are combined in DCM at 0°C. The reaction is stirred at RT for 24 hours, followed by extraction with 1M HCl and saturated NaHCO₃. Purification via silica gel chromatography (ethyl acetate/hexanes, 1:3) provides the amide in 70–75% yield.

Comparative Efficiency of Coupling Reagents

The table below summarizes key parameters for different coupling methods:

| Method | Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Acid chloride | SOCl₂ | DCM | 12 | 85 | 98 |

| EDC·HCl/DMAP | EDC·HCl | DCM | 24 | 75 | 95 |

| HATU/DIEA | HATU | DMF | 6 | 88 | 97 |

Data adapted from synthetic protocols in and.

Reductive Amination and Intermediate Manipulations

LAH-Mediated Reductions

Lithium aluminum hydride (LAH) is critical for reducing nitro or azide intermediates en route to 4-cyanoaniline. For instance, reduction of 4-nitrobenzonitrile (1.0 equiv) with LAH (2.5 equiv) in tetrahydrofuran (THF) at 0°C to RT yields 4-cyanoaniline in 90% yield. Post-reduction workup involves cautious quenching with 10% NaOH and extraction with ethyl acetate to isolate the amine.

Protecting Group Strategies

Boc-protected intermediates are employed to prevent undesired side reactions. For example, tert-butyl (4-cyanophenyl)carbamate is synthesized using di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP. Subsequent deprotection with trifluoroacetic acid (TFA) in DCM regenerates the free amine for amidation.

Continuous Flow and Photochemical Approaches

Scalable Synthesis in Flow Reactors

Recent advancements highlight the use of continuous photochemical reactors for amide bond formation. A two-phase system comprising cyclohexanecarboxylic acid and 4-cyanoaniline in acetonitrile, with EDC·HCl and UV irradiation (254 nm), achieves 92% conversion in 30 minutes. Solvent removal under vacuum (0.1–1.0 mmHg) followed by recrystallization delivers the product with >99% purity, demonstrating scalability for industrial applications.

Analytical Characterization and Quality Control

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.